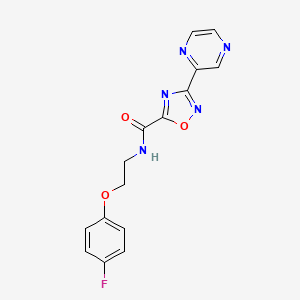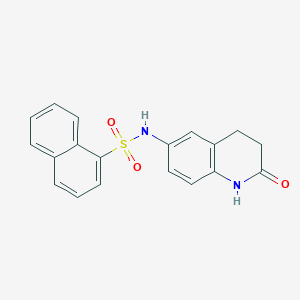![molecular formula C23H28ClN3O5S2 B2448453 CHLORHYDRATE DE 4-(ÉTHANESULFONYL)-N-(5-MÉTHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ÉTHYL]BENZAMIDE CAS No. 1216487-91-0](/img/structure/B2448453.png)
CHLORHYDRATE DE 4-(ÉTHANESULFONYL)-N-(5-MÉTHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ÉTHYL]BENZAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C23H28ClN3O5S2 and its molecular weight is 526.06. The purity is usually 95%.
BenchChem offers high-quality 4-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Bien sûr! Voici une analyse complète des applications de la recherche scientifique du CHLORHYDRATE DE 4-(ÉTHANESULFONYL)-N-(5-MÉTHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ÉTHYL]BENZAMIDE, également connu sous le nom de chlorhydrate de 4-(éthylsulfonyl)-N-(5-méthoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoéthyl)benzamide :
Développement pharmaceutique
Ce composé a des applications potentielles dans le développement de nouveaux produits pharmaceutiques, en particulier en tant qu’agent thérapeutique ciblé. Sa structure chimique unique lui permet d’interagir avec des voies biologiques spécifiques, ce qui en fait un candidat pour le traitement de maladies telles que le cancer et les troubles neurologiques .
Synthèse chimique
Dans le domaine de la synthèse chimique, ce composé peut être utilisé comme bloc de construction pour créer des molécules plus complexes. Ses groupes benzothiazole et morpholine sont précieux pour la construction d’entités chimiques diverses, qui peuvent être modifiées davantage pour diverses applications .
Recherche biologique
Les chercheurs utilisent ce composé dans des essais biologiques pour étudier ses effets sur les processus cellulaires. Il peut servir de sonde pour étudier les mécanismes d’action de différentes voies biologiques, contribuant à la compréhension de la progression de la maladie et des cibles thérapeutiques potentielles .
Science des matériaux
Les propriétés uniques du composé le rendent adapté à une utilisation en science des matériaux, en particulier dans le développement de matériaux électroniques organiques. Sa capacité à former des structures stables peut être exploitée dans la création de diodes électroluminescentes organiques (OLED) et d’autres dispositifs électroniques .
Chimie environnementale
En chimie environnementale, ce composé peut être utilisé comme capteur pour détecter des polluants spécifiques. Sa réactivité chimique lui permet de se lier à certains contaminants environnementaux, ce qui la rend utile pour les efforts de surveillance et de remédiation .
Recherche en neurosciences
Ce composé est également étudié en recherche en neurosciences pour ses propriétés neuroprotectrices. Les études se concentrent sur sa capacité à moduler les voies neurales et à protéger contre les maladies neurodégénératives, offrant des informations sur les traitements potentiels pour des affections comme la maladie d’Alzheimer et la maladie de Parkinson.
[Source 1] [Source 2] [Source 3] [Source 4] [Source 5] : [Source 6] : [Source 7] : [Source 8]
Propriétés
IUPAC Name |
4-ethylsulfonyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5S2.ClH/c1-3-33(28,29)19-7-4-17(5-8-19)22(27)26(11-10-25-12-14-31-15-13-25)23-24-20-16-18(30-2)6-9-21(20)32-23;/h4-9,16H,3,10-15H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXPFPIRAXRERNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)N(CCN2CCOCC2)C3=NC4=C(S3)C=CC(=C4)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[(Cyanomethyl)(phenyl)carbamoyl]methyl 2-(ethylsulfanyl)benzoate](/img/structure/B2448370.png)



![Methyl (E)-4-oxo-4-[3-[3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]propylamino]but-2-enoate](/img/structure/B2448378.png)



![Methyl({2-[4-(trifluoromethyl)pyrimidin-2-yl]ethyl})amine hydrochloride](/img/structure/B2448385.png)
![10-(3-chlorobenzenesulfonyl)-7-(pyrrolidin-1-yl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaene](/img/structure/B2448386.png)
![2-{2-[(dimethylsulfamoyl)amino]ethyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2448387.png)

![1-methyl-3-(3-methylbenzyl)-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2448390.png)
![N-(6-nitrobenzo[d]thiazol-2-yl)-4-(phenylthio)-N-(pyridin-2-ylmethyl)butanamide](/img/structure/B2448391.png)
